molecular formula C18H20N2O6 B13941537 Thalidomide-5'-O-C5-OH

Thalidomide-5'-O-C5-OH

Cat. No.: B13941537
M. Wt: 360.4 g/mol
InChI Key: UXKCPXAFSMUXQA-UHFFFAOYSA-N
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Description

Thalidomide-5’-O-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for various medical applications, particularly in treating multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C5-OH is a modified version designed to retain therapeutic benefits while potentially reducing adverse effects.

Preparation Methods

The synthesis of thalidomide and its derivatives, including Thalidomide-5’-O-C5-OH, involves several steps. The conventional synthesis of thalidomide includes the reaction of phthalic anhydride with glutamic acid to form phthalimidoglutaric acid, which is then cyclized to produce thalidomide . For Thalidomide-5’-O-C5-OH, additional steps are required to introduce the hydroxyl group at the 5’ position and the C5 chain. These steps typically involve selective hydroxylation and subsequent functional group modifications under controlled conditions .

Chemical Reactions Analysis

Thalidomide-5’-O-C5-OH undergoes various chemical reactions, including:

Scientific Research Applications

Thalidomide-5’-O-C5-OH has several scientific research applications:

Comparison with Similar Compounds

Thalidomide-5’-O-C5-OH is compared with other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological profiles . Thalidomide-5’-O-C5-OH is unique due to its specific modifications, which aim to enhance its therapeutic effects while minimizing adverse reactions. Similar compounds include:

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentoxy)isoindole-1,3-dione

InChI

InChI=1S/C18H20N2O6/c21-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)20(17(12)24)14-6-7-15(22)19-16(14)23/h4-5,10,14,21H,1-3,6-9H2,(H,19,22,23)

InChI Key

UXKCPXAFSMUXQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCO

Origin of Product

United States

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